
3-Formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from basic organic molecules. One common synthetic route includes the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction to form the quinoline ring.
Amidation: The intermediate product undergoes amidation to introduce the carboxamide group.
Reduction: Reduction of the nitro group to an amine.
Acylation and Amination: Final steps include acylation and amination to achieve the desired compound.
Análisis De Reacciones Químicas
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the quinoline ring.
Common Reagents: Reagents such as sodium azide, acetic anhydride, and hydrochloric acid are frequently used in these reactions.
Major Products: Depending on the reaction conditions, products can include various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparación Con Compuestos Similares
3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the formyl and diisopropyl groups.
N,N-Diisopropyl-2-phenylquinoline-4-carboxamide: Lacks the formyl group.
2-Chloro-3-formylquinoline: Contains a chloro group instead of the phenyl group.
The uniqueness of 3-FORMYL-N,N-DIISOPROPYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE lies in its specific substitutions, which can confer distinct biological and chemical properties .
Propiedades
Número CAS |
650607-39-9 |
|---|---|
Fórmula molecular |
C23H24N2O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
3-formyl-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O2/c1-15(2)25(16(3)4)23(27)21-18-12-8-9-13-20(18)24-22(19(21)14-26)17-10-6-5-7-11-17/h5-16H,1-4H3 |
Clave InChI |
CUFZIQHSGKDQQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
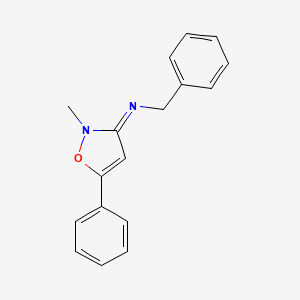
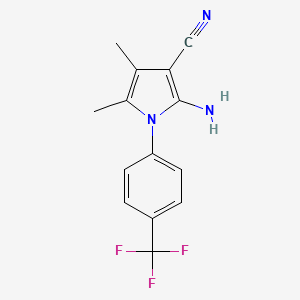



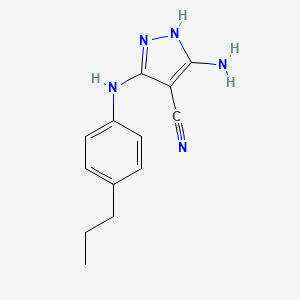
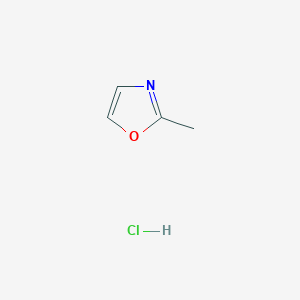
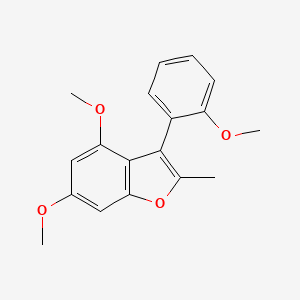
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)

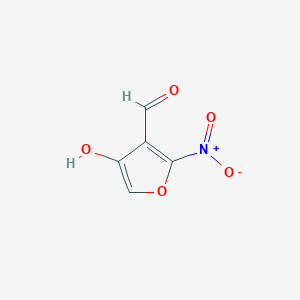
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
